4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine - 2034408-06-3

4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Catalog Number: EVT-2968629
CAS Number: 2034408-06-3
Molecular Formula: C18H17F3N4O3
Molecular Weight: 394.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

Compound Description: DBTFP-1 is a tri-fluorinated chalcone synthesized from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one via a Claisen-Schmidt condensation reaction. [] Computational investigations using density functional theory (DFT) revealed a lower band gap in DBTFP-1 compared to its analogue DBTFP-2 (see below). [] This suggests strong intramolecular charge transfer, potentially contributing to its biological activity. DBTFP-1 demonstrated significant antibacterial activity against P. vulgaris and S. aureus and antifungal activity against A. niger and C. albicans. []

Relevance: DBTFP-1, like (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, features the 2,3-dihydrobenzo[b][1,4]dioxin moiety and a trifluoromethyl substituent. The key difference lies in the linker connecting these two groups: DBTFP-1 employs a chalcone scaffold, while the target compound uses a piperazinylmethanone linker.

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

Compound Description: DBTFP-2 is another tri-fluorinated chalcone synthesized from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. [] It differs from DBTFP-1 by possessing a trifluoromethoxy substituent instead of a trifluoromethyl group. [] This structural modification leads to a wider band gap compared to DBTFP-1, suggesting weaker intramolecular charge transfer. [] DBTFP-2 displayed a weaker antimicrobial activity profile compared to DBTFP-1. []

Relevance: DBTFP-2 shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, although the position of attachment on the dioxin ring differs. [] The trifluoromethoxy group in DBTFP-2 is an oxygen analogue of the trifluoromethyl group found in the target compound. Both compounds are classified as chalcones.

(E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Compound Description: This compound is a chalcone featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-chlorophenyl group linked by a propenone bridge. [] The paper highlights its synthesis and crystal structure, but doesn't delve into its biological activity. []

Relevance: Similar to (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, this compound contains the 2,3-dihydrobenzo[b][1,4]dioxin moiety, though attached at a different position. [] Both belong to the chalcone class of compounds.

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

Compound Description: S 18126 is a benzoindane derivative demonstrating potent and selective antagonism at dopamine D4 receptors (Ki = 2.4 nM). [] Despite its high in vitro selectivity, its in vivo effects suggest possible residual antagonist actions at D2 (or D3) receptors. []

Relevance: S 18126 shares the 2,3-dihydrobenzo[1,4]dioxin moiety and the piperazine ring with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] The main differences reside in the substitution on the piperazine nitrogen (an indan-2-yl group in S 18126 versus a methanone group linked to a trifluoromethyl-substituted pyrimidine in the target compound) and the point of attachment of the dihydrobenzodioxin ring to the piperazine.

(E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide

Compound Description: This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a phenylhydrazinecarbothioamide group via a methylene bridge. [] The paper primarily focuses on its crystal structure, without exploring its biological activity. []

Relevance: This compound and (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone both possess the 2,3-dihydrobenzo[b][1,4]dioxin moiety. [] The key structural distinctions lie in the nature of the substituents linked to the dioxin ring.

4-cyano-N-{(2R)-2-[4-(2,3-dihydrobenzo[1,4]dioxin-5-yl)piperazin-1-yl]propyl}-N-pyridin-2-ylbenzamide hydrochloride

Compound Description: This compound exists in both crystalline and amorphous forms. [] Its defining features include a 2,3-dihydrobenzo[1,4]dioxin moiety, a piperazine ring, and a pyridin-2-ylbenzamide moiety. []

Relevance: This compound exhibits substantial structural similarity to (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, sharing the 2,3-dihydrobenzo[1,4]dioxin group and the piperazine ring. [] The key differences lie in the substituents on the piperazine nitrogen (a propyl chain linked to a pyridin-2-ylbenzamide group versus a methanone group linked to a trifluoromethyl-substituted pyrimidine in the target compound) and the point of attachment of the dihydrobenzodioxin ring to the piperazine.

2-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-5-(4-nitrobenzylsulfanyl)-[1,3,4]oxadiazole

Compound Description: This compound features a 2,3-dihydrobenzo[1,4]dioxin moiety connected to a substituted [, , ]oxadiazole ring. []

(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one (22)

Compound Description: This chalcone derivative exhibits potent and selective inhibitory activity against human monoamine oxidase B (hMAO-B) with an IC50 of 0.026 μM. [] It acts as a competitive and reversible inhibitor of hMAO-B. []

Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety and the chalcone scaffold with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] The difference lies in the substitution pattern on the aromatic ring attached to the propenone moiety.

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b)

Compound Description: 35b is a potent and selective JNK3 inhibitor (IC50 = 9.7 nM) with neuroprotective effects against Aβ-induced neuronal cell death. [] It demonstrates excellent selectivity over JNK1 (>1000-fold) and JNK2 (-10-fold). []

Relevance: 35b shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety and the pyrimidine ring with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] While both compounds have a piperidine ring, its position and connection differ. Notably, 35b lacks the piperazine ring present in the target compound.

5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione (I)

Compound Description: Compound I is a uracil-5-tertiary sulfonamide. [] This compound was subjected to computational quantum chemical (CQC) studies, including DFT calculations and spectral data analysis (NMR, FT-Raman, FT-IR, and UV-Vis). [] Additionally, its pharmacokinetic properties and bioactivity were assessed computationally. []

Relevance: Compound I and (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone share the 2,3-dihydrobenzo[b][1,4]dioxin group and the piperazine ring. [] They differ in the substituents on the piperazine nitrogen (a sulfonyl group linked to a uracil ring in Compound I versus a methanone group linked to a trifluoromethyl-substituted pyrimidine in the target compound).

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This compound exhibits inhibitory activity against VEGFR1 (IC50 = 2.5 μM) and P-gp efflux pumps (MDR1, ABCB1; EC50 = 35-74 μM), demonstrating its potential as a multi-drug resistance-reversal agent. []

Relevance: Although this compound does not contain the exact 2,3-dihydrobenzo[b][1,4]dioxin moiety present in (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, it features the structurally related benzo[d][1,3]dioxol group. [] Both compounds include an aromatic amide group and a substituted aromatic ring.

2,3-Dihydroxybenzoic acid derivatives

Compound Description: These derivatives, specifically those with lipophilic substituents like 4-ethoxyphenyl, 2-cyclohexenylethyl, cycloheptyl, cyclohexyl, tert-octyl, 4-isopropylphenyl, 2,3-dihydrobenzo[1,4]dioxin-7-yl, benzo[1,3]-dioxol-6-yl, or adamantyl-1-yl, exhibit inhibitory activity against tyrosinase and melanin formation, making them potentially useful for skin-whitening applications. []

Relevance: Some of these derivatives, particularly the one with a 2,3-dihydrobenzo[1,4]dioxin-7-yl substituent, share the dihydrobenzodioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] The difference lies in the core structure: benzoic acid derivatives versus a piperazinylmethanone scaffold in the target compound.

N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine (DDPB)

Compound Description: DDPB is a deep blue emitter (435 nm) with high thermal stability and a high photoluminescence quantum yield (ΦPL = 0.87). [] It also exhibits efficient electroluminescence with an external quantum efficiency of 2.01% in OLED devices. []

Relevance: DDPB and (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone both contain the 2,3-dihydrobenzo[b][1,4]dioxin moiety. [] The primary difference lies in the core structure: a complex aromatic system featuring an imidazole ring in DDPB compared to a piperazinylmethanone core in the target compound.

2-(1-(9H-carbazol-9-yl)naphthalen-4-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole (CDDPI)

Compound Description: CDDPI is a blue emissive material with dual carrier transport properties, resulting in high electroluminescent efficiencies. []

Relevance: CDDPI shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] The main structural difference lies in the large, fused aromatic system containing a phenanthroimidazole core in CDDPI compared to the piperazinylmethanone structure of the target compound.

N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine (DBDPA)

Compound Description: DBDPA is a blue emissive material used as a host in OLED devices. []

Relevance: DBDPA and (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone share the 2,3-dihydrobenzo[b][1,4]dioxin moiety. [] The structural distinction lies in the extended aromatic system with a phenanthroimidazole core in DBDPA, contrasting with the simpler piperazinylmethanone structure of the target compound.

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (1)

Compound Description: This N-aryl cinnamide derivative acts as an antagonist of the vanilloid receptor-1 (TRPV1 or VR1), blocking the capsaicin-induced and pH-induced uptake of (45)Ca(2+) in TRPV1-expressing Chinese hamster ovary cells with IC50 values of 17 ± 5 and 150 ± 80 nM, respectively. []

Relevance: This compound and (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone share the 2,3-dihydrobenzo[b][1,4]dioxin moiety. [] They differ in the core structure, with the related compound featuring a cinnamide scaffold.

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole (1)

Compound Description: This molecule is a blue-emissive phenanthroimidazole derivative designed for non-doped OLED applications. [] It exhibits a dominant triplet–triplet annihilation (TTA) process due to its excited state energy levels (2ET1 > ES1). []

Relevance: This compound and (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone share the 2,3-dihydrobenzo[b][1,4]dioxin moiety. [] The difference lies in the extended aromatic system with a phenanthroimidazole core in the related compound, contrasting with the piperazinylmethanone core in the target compound.

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole (2)

Compound Description: This blue-emissive phenanthroimidazole derivative, similar to compound 1 above, features a dominant triplet–triplet annihilation (TTA) process. []

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole (3)

Compound Description: This blue-emissive pyrenyl dihydrobenzodioxin phenanthroimidazole derivative exhibits efficient electroluminescence in non-doped OLED devices, attributed to its TTA contribution. []

(R)-3,4-dihydroxy-5,4',α-trimethoxybibenzyl (dendrocandin A)

Compound Description: Dendrocandin A is a bibenzyl natural product isolated from Dendrobium candidum. []

Relevance: Although dendrocandin A does not contain the 2,3-dihydrobenzo[b][1,4]dioxin moiety present in (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, it belongs to the bibenzyl class of compounds, which are sometimes considered structurally related to dihydrobenzodioxins due to their similar aromatic ring systems.

4-[2-[(2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-hydroxymethyl-8-methoxy-2,3-dihydrobenzo[1,4]dioxin-6-yl]ethyl]-1-methoxyl benzene (dendrocandin B)

Compound Description: Dendrocandin B is another bibenzyl natural product isolated from Dendrobium candidum. []

Relevance: Dendrocandin B, unlike (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, features a dihydrobenzodioxin moiety directly integrated into its bibenzyl core structure.

(1S,2S,3S,4R,5S)-5-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylbenzyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Compound Description: This compound is a sodium-glucose linked transporter (SGLT) inhibitor. [] It exists as an amine solvate and has a defined crystalline form. []

Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] It differs significantly in its core structure, featuring a dioxabicyclo[3.2.1]octane core linked to a dihydrobenzodioxin-substituted benzyl group.

N-(4-(10-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazol-2-yl)anthracen-9-yl)phenyl)-N-phenylbenzenamine (DPIAPPB)

Compound Description: DPIAPPB is a deep blue emitter with excellent thermal stability and high photoluminescence quantum yield (Φs/f = 0.82/0.70). [] It exhibits multifunctional properties, including hot exciton characteristics and a hybridized local charge transfer state (HLCT). []

2-(10-(9H-carbazol-9-yl)anthracen-9-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole (CADPPI)

Compound Description: CADPPI is a deep blue emitter with a high photoluminescence quantum yield (Φs/f = 0.91/0.83), designed for non-doped OLED applications. []

Relevance: CADPPI shares the 2,3-dihydrobenzo[b][1,4]dioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. [] It differs significantly in its core structure, featuring a complex aromatic system incorporating a phenanthroimidazole core linked to an anthracene unit, unlike the piperazinylmethanone core in the target compound.

A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethylbenzyl)urea)

Compound Description: A-425619 is a potent and selective antagonist at both human and rat transient receptor potential type V1 (TRPV1) receptors. []

Relevance: While A-425619 lacks the 2,3-dihydrobenzo[b][1,4]dioxin moiety present in (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, it shares the trifluoromethyl group. [] Both compounds are antagonists of receptors involved in pain signaling.

(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG9810)

Compound Description: AMG9810 is a selective TRPV1 antagonist that effectively blocks capsaicin- and piperine-mediated lick suppression in a mouse brief access taste aversion assay. []

Imidazolidin-2-1,3-disubstituted derivatives

Compound Description: These derivatives, featuring specific substituents on the imidazolidine ring, act as CYP17 inhibitors. []

Relevance: While these imidazolidin-2-1,3-disubstituted derivatives do not directly share the 2,3-dihydrobenzo[b][1,4]dioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, one specific derivative includes a 2,3-dihydro-benzo[1,4]dioxin-6-yl substituent. [] This highlights the potential for incorporating the dihydrobenzodioxin moiety into various pharmacologically active scaffolds.

[6-(cis-2,6-dimethylmorpholine-4-yl)pyridin-3-yl]-amide 2-methyl-4'-trifluoromethoxybiphenyl-3-carboxylic acid

Compound Description: This compound is a Smoothened inhibitor used in combination with a PI3K kinase inhibitor for the treatment of Hedgehog-associated cancers. []

Relevance: While this compound does not share the 2,3-dihydrobenzo[b][1,4]dioxin moiety with (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, it possesses a trifluoromethoxy group, highlighting the potential for using this substituent in different therapeutic contexts.

1-[(5-chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine

Compound Description: This compound is a selective antagonist of the histamine H4 receptor. []

Properties

CAS Number

2034408-06-3

Product Name

4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone

Molecular Formula

C18H17F3N4O3

Molecular Weight

394.354

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)15-9-16(23-11-22-15)24-5-7-25(8-6-24)17(26)14-10-27-12-3-1-2-4-13(12)28-14/h1-4,9,11,14H,5-8,10H2

InChI Key

CHULIYWHAJWSRY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3COC4=CC=CC=C4O3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.